molecular formula C8H8ClN B1427069 3-Chloro-2-cyclopropylpyridine CAS No. 1355066-87-3

3-Chloro-2-cyclopropylpyridine

Cat. No. B1427069
M. Wt: 153.61 g/mol
InChI Key: NQLWSKQUGUMFTF-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclopropylpyridine is a chemical compound with the CAS number 1355066-87-3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Chloro-2-cyclopropylpyridine involves several steps. In one method, the reaction mixture of 3-chloro-2-cyclopropylpyridine, bis(pinacolato)diboron, and 4,4-di-tert-butyl-2,2-dipyridyl in heptane is cycled between vacuum and nitrogen multiple times. Then, di-methanolatodiiridium (Ir-Ir)-cycloocta-1,5-diene is added and the reaction is stirred for 18 hours under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-cyclopropylpyridine can be represented by the InChI code 1S/C8H8ClN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 . The molecular weight of this compound is 153.61 .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-2-cyclopropylpyridine are complex and can involve multiple steps. For example, in one synthesis method, the reaction involves the use of bis(pinacolato)diboron and 4,4-di-tert-butyl-2,2-dipyridyl .


Physical And Chemical Properties Analysis

3-Chloro-2-cyclopropylpyridine is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Chloro-2-cyclopropylpyridine is involved in various chemical reactions and synthesis processes. For instance, the chlorine atom in related compounds, such as 2-chloro-3-cyanopyridines, is readily replaced by various amines to yield 2-aminopyridines, as demonstrated by (Bomika et al., 1976). Additionally, studies like those by (Lynch et al., 1988) have explored the synthesis and reactions of related pyridine derivatives, indicating the versatility of these compounds in chemical synthesis.

Luminescent Agents and Imaging

Compounds like 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, which are structurally similar to 3-Chloro-2-cyclopropylpyridine, have been used as thiol-reactive luminescent agents in fluorescence microscopy, with a specific affinity for accumulating in mitochondria (Amoroso et al., 2008). This highlights their potential in biological imaging and targeting specific cellular structures.

Electroluminescent Properties

In the field of materials science, compounds like mono-cyclometalated platinum(II) complexes, which can be synthesized from chloro-substituted pyridines, exhibit unique electroluminescent properties. Such complexes have been synthesized and characterized for their structural and electroluminescent features (Ionkin et al., 2005), indicating the application of chloro-substituted pyridines in the development of new electroluminescent materials.

Structural and Spectroscopic Properties

Studies have also focused on the structural and spectroscopic properties of compounds like cyclopropylpyridin-2-ylmethyleneamine and its copper(I) complexes, which are structurally related to 3-Chloro-2-cyclopropylpyridine. These studies, such as the one by (Massa et al., 2009), provide insights into the coordination chemistry and electronic properties of these compounds, which are crucial for their application in various fields, including catalysis and materials science.

Safety And Hazards

The safety information for 3-Chloro-2-cyclopropylpyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 3-Chloro-2-cyclopropylpyridine are not mentioned in the search results, there is a general trend in organic synthesis towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .

properties

IUPAC Name

3-chloro-2-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLWSKQUGUMFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728692
Record name 3-Chloro-2-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-cyclopropylpyridine

CAS RN

1355066-87-3
Record name 3-Chloro-2-cyclopropylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355066-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloro-2-bromopyridine (5.0 g, 26 mmol) and potassium phosphate tribasic (19.3 g, 90.9 mmol) were suspended in toluene (40.0 mL) and water (2.0 mL). The mixture was sonicated for 10 minutes, then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.414 mmol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were added to the reaction mixture, which was heated into a pre heated DrySyn® at 100° C., under a nitrogen atmosphere for 2 hours. Then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.414 mmol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were added to the reaction mixture and the mixture was stirred for 2 hours. Then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.414 mmol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were added to the reaction mixture and the mixture was stirred for 2 hours more. The reaction mixture was stirred at room temperature for 16 hours, diluted with EtOAc (40.0 mL) and water (40.0 mL) and filtered on a pad of Arbocel® under a stream of nitrogen. The organic layer was separated and washed with aqueous citric acid (10%, 3×25.0 mL), followed by aqueous hydrochloric acid (1 M, 3×20.0 mL). The organic layer was discarded and the aqueous layer basified again with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100.0 mL). The product was extracted with TBME (3×20.0 mL). The combined organics were washed once more with aqueous citric acid (10%, 25.0 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo to yield the title compound as a pale brown oil (2.45 g, 16.02 mmol, 62%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Quantity
0.093 g
Type
catalyst
Reaction Step Three
Quantity
0.243 g
Type
catalyst
Reaction Step Three
Quantity
1.12 g
Type
reactant
Reaction Step Four
Quantity
0.093 g
Type
catalyst
Reaction Step Four
Quantity
0.243 g
Type
catalyst
Reaction Step Four
Quantity
1.12 g
Type
reactant
Reaction Step Five
Quantity
0.093 g
Type
catalyst
Reaction Step Five
Quantity
0.243 g
Type
catalyst
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Eight
Name
Quantity
40 mL
Type
solvent
Reaction Step Eight
Yield
62%

Synthesis routes and methods II

Procedure details

3-Chloro-2-bromopyridine (5.0 g, 26 mmol) and potassium phosphate tribasic (19.3 g, 90.9 mol) were suspended in toluene (40.0 mL) and water (2.0 mL). The mixture was sonicated for 10 minutes, then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.414 mol) and tricyclohexylphosphine (0.243 g, 0.867 mol) were added to the reaction mixture, which was heated into a pre heated DrySyn® at 100° C., under a nitrogen atmosphere for 2 hours. Then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.41 mol) and tricyclohexylphosphine (0.243 g, 0.87 mol) were added to the reaction mixture and the mixture was stirred for 2 hours. Then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.41 mol) and tricyclohexylphosphine (0.243 g, 0.87 mol) were added to the reaction mixture and the mixture was stirred for 2 hours more. The reaction mixture was then left to stir at room temperature for 16 hours. The reaction mixture was diluted with EtOAc (40.0 mL) and water (40.0 mL) and was filtered on a pad of Arbocel® under a stream of nitrogen. The organic layer was separated and washed with a 10% solution of aqueous citric acid (3×25.0 mL), followed by an aqueous hydrochloric acid solution (3×1.0 M, 20.0 mL). The organic layer was discarded and the aqueous layer basified again with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100.0 mL). The product was extracted with tert-butyl methyl ether (3×20.0 mL). The combined organics were washed once more with a 10% solution of aqueous citric acid (25.0 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo to yield the title compound as a pale brown oil (2.45 g, 62%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
19.3 g
Type
reactant
Reaction Step Four
Quantity
1.12 g
Type
reactant
Reaction Step Five
Quantity
0.243 g
Type
reactant
Reaction Step Five
Quantity
0.093 g
Type
catalyst
Reaction Step Five
Quantity
1.12 g
Type
reactant
Reaction Step Six
Quantity
0.243 g
Type
reactant
Reaction Step Six
Quantity
0.093 g
Type
catalyst
Reaction Step Six
Quantity
1.12 g
Type
reactant
Reaction Step Seven
Quantity
0.243 g
Type
reactant
Reaction Step Seven
Quantity
0.093 g
Type
catalyst
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Eight
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-cyclopropylpyridine
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Reactant of Route 6
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3-Chloro-2-cyclopropylpyridine

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